1,3-Difluoro-4-nitro-2-propoxybenzene
Description
1,3-Difluoro-4-nitro-2-propoxybenzene is a substituted nitrobenzene derivative characterized by a benzene ring with fluorine atoms at positions 1 and 3, a nitro group at position 4, and a propoxy group at position 2. Its molecular formula is C₉H₈F₂NO₃, with a molecular weight of 227.16 g/mol. The presence of electron-withdrawing groups (fluorine, nitro) and a propoxy chain likely influences its physicochemical properties, such as lipophilicity and stability.
Properties
IUPAC Name |
1,3-difluoro-4-nitro-2-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-2-5-15-9-6(10)3-4-7(8(9)11)12(13)14/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCGNFPXGQXLJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-4-nitro-2-propoxybenzene typically involves the nitration of 1,3-difluoro-2-propoxybenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-4-nitro-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1,3-difluoro-4-amino-2-propoxybenzene.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Scientific Research Applications
1,3-Difluoro-4-nitro-2-propoxybenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Difluoro-4-nitro-2-propoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms can influence the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Substituent Effects
- Fluorine vs. Chlorine/Trifluoromethyl: The absence of chlorine or trifluoromethyl (CF₃) groups in this compound reduces its molecular weight and lipophilicity compared to nitrofluorfen and oxyfluorfen.
- Propoxy vs. Ethoxy/Phenoxy: The propoxy group (OPr) at position 2 introduces a longer alkyl chain than ethoxy (OEt) or phenoxy (OPh) groups in analogs. This may improve solubility in nonpolar matrices but slow degradation rates due to steric hindrance.
Activity and Environmental Impact
- Herbicidal Mechanism: Like nitrofluorfen and oxyfluorfen, the target compound likely acts as a protoporphyrinogen oxidase (PPO) inhibitor, disrupting chlorophyll synthesis in weeds. However, the lack of CF₃ groups could reduce binding affinity to PPO enzymes compared to its analogs.
- Environmental Persistence: Shorter alkyl chains (propoxy vs. phenoxy) and absence of CF₃ may result in faster biodegradation, reducing soil residual activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
